molecular formula C16H20N4O3 B2690307 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid CAS No. 1189749-48-1

5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid

Cat. No.: B2690307
CAS No.: 1189749-48-1
M. Wt: 316.361
InChI Key: XHBDYEGFRZRQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid is a heterocyclic compound featuring a triazolopyridine core fused to a piperidine ring, with a pentanoic acid chain at the 1-position of the piperidine. Notably, this compound has been discontinued by CymitQuimica, as indicated by its supplier status . While specific biological data are unavailable in the provided evidence, its structural attributes align with compounds designed for retinol-binding protein (RBP) antagonism or other therapeutic targets .

Properties

IUPAC Name

5-oxo-5-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-14(5-3-6-15(22)23)19-10-7-12(8-11-19)16-18-17-13-4-1-2-9-20(13)16/h1-2,4,9,12H,3,5-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBDYEGFRZRQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Attachment of the Piperidine Ring: The triazolopyridine intermediate is then reacted with a piperidine derivative, usually through nucleophilic substitution or coupling reactions.

    Introduction of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain, which can be achieved through esterification followed by hydrolysis or direct coupling using reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially reducing the triazole ring to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the triazolopyridine moiety.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an inhibitor of certain enzymes or receptors. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridine and piperidine moieties.

Mechanism of Action

The mechanism by which 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and commercial availability.

Structural Analogues with Triazolopyridine Cores

Compounds 41, 42, 43, and 48 from share the triazolopyridine scaffold but differ in substituents and functional groups:

Compound ID Key Structural Features Melting Point (°C) Synthesis Method Reference
Target Piperidine-linked pentanoic acid chain N/A Not specified (discontinued)
41 Methoxy-substituted triazolopyridine; cyclopenta[c]pyrrol 147–152 Similar to compound 39 (multistep)
42 Ethoxy-substituted triazolopyridine 110–112 Similar to compound 39
43 Trifluoromethyl-substituted triazolopyridine 154–156 Similar to compound 39
48 Carbonitrile substituent; piperidine linkage N/A Two-step synthesis (ester hydrolysis + coupling)

Key Observations :

  • The target compound’s pentanoic acid chain distinguishes it from methanone-linked analogs (41–43), likely enhancing solubility due to its ionizable carboxylate group.
  • Trifluoromethyl groups (e.g., compound 43) improve metabolic stability and lipophilicity, features absent in the target compound .
Pentanoic Acid Derivatives with Heterocyclic Moieties

highlights compounds with pentanoic acid chains but divergent heterocycles:

Compound ID () Heterocycle Commercial Availability Reference
Target Piperidine-triazolopyridine Discontinued
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid Piperazine-benzisothiazole 3 suppliers

Key Observations :

  • Commercial availability of analogs with multiple suppliers (e.g., ) suggests superior stability or demand compared to the discontinued target compound .
Triazolo-Fused Heterocycles

, and 6 describe triazolo-fused systems with varying cores:

Compound ID (Evidence) Core Structure Functional Groups Reference
Target Triazolo[4,3-a]pyridine-piperidine Pentanoic acid
6 () Pyrrolo[1,3]thiazolo[3,2-a]pyrimidine Triazolo-thiadiazinone
EP Patent () Pyrrolo[2,3-e]triazolo[4,3-a]pyrazine Cyclopropanesulfonic acid/amide
Cmpd 8 () Triazolo[4,3-a]azepine Aniline substituent

Key Observations :

  • The target compound’s simpler triazolopyridine-piperidine system may offer synthetic accessibility but reduced complexity for high-affinity interactions.

Biological Activity

5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C16H20N4O3
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 1189749-48-1
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 4.71 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in inflammatory pathways. Notably, it has shown potential as an inhibitor of the RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t), which plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on IL-17A production in human whole blood assays. The compound showed a dose-dependent inhibition with an IC50 value of approximately 130 nM .

In Vivo Studies

In vivo experiments using a mouse model of IL-18/23-induced cytokine expression revealed that this compound effectively suppressed IL-17A production in a dose-dependent manner. The doses tested (3, 10, 30, and 100 mg/kg) indicated that higher doses resulted in more substantial reductions in IL-17A levels .

Case Study 1: Autoimmune Disease Model

In a study focusing on autoimmune diseases, the administration of this compound resulted in reduced disease severity in a mouse model of psoriasis. The treatment led to decreased infiltration of Th17 cells and lower levels of inflammatory cytokines compared to control groups.

Case Study 2: Cancer Research

Another investigation explored the potential anticancer properties of this compound through its action on mitochondrial homeostasis. The compound was shown to activate human caseinolytic protease P (HsClpP), suggesting a novel mechanism for inducing apoptosis in cancer cells .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study TypeActivity ObservedIC50 Value
In VitroIL-17A inhibition in whole blood130 nM
In VivoIL-17A suppression in miceDose-dependent
Autoimmune ModelReduced disease severityNot specified
Cancer ResearchActivation of HsClpPNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.